molecular formula C11H12N2O B3319588 6-Methoxy-2-methylquinolin-5-amine CAS No. 114656-78-9

6-Methoxy-2-methylquinolin-5-amine

Cat. No.: B3319588
CAS No.: 114656-78-9
M. Wt: 188.23 g/mol
InChI Key: RLPGPPSUAUIZJR-UHFFFAOYSA-N
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Description

Contextual Significance of Functionalized Quinoline (B57606) Derivatives in Contemporary Chemical Research

Quinoline, a heterocyclic aromatic compound, and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. frontiersin.orgnih.gov These compounds, formed by the fusion of a benzene (B151609) ring and a pyridine (B92270) ring, exhibit a wide array of pharmacological activities. The versatility of the quinoline ring allows for functionalization at various positions, leading to a diverse range of derivatives with distinct biological properties. frontiersin.orgrsc.org This structural adaptability has made quinoline a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is able to bind to multiple biological targets. nih.govresearchgate.nettandfonline.comresearchgate.net

The significance of functionalized quinoline derivatives is underscored by their presence in numerous approved drugs with applications as anticancer, antimalarial, antibacterial, and anti-inflammatory agents. rsc.orgnih.govontosight.ai The ability to modify the quinoline core allows chemists to fine-tune the electronic and steric properties of the molecule, thereby optimizing its interaction with biological targets and enhancing its therapeutic potential. nih.govorientjchem.org Research in this area is dynamic, with ongoing efforts to develop novel synthetic methodologies and to explore the full potential of quinoline-based compounds. nih.govrsc.org

Rationale for Focused Investigation of 6-Methoxy-2-methylquinolin-5-amine Scaffold

The methoxy (B1213986) group can influence the compound's solubility and electronic properties, potentially enhancing its ability to cross biological membranes. The methyl group can affect the steric interactions with target molecules. The amine group is a key functional handle that can be readily modified to create a library of new derivatives, allowing for systematic exploration of structure-activity relationships (SAR). This strategic placement of functional groups makes this compound an attractive starting point for the development of new chemical entities with tailored properties.

Scope and Research Objectives for Academic Inquiry

The primary objective for the academic inquiry into this compound is to systematically explore its chemical properties and potential applications. This involves:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to produce the compound and its derivatives. Thorough characterization using modern analytical techniques such as NMR, mass spectrometry, and X-ray crystallography is essential to confirm the structure and purity of the synthesized molecules.

Chemical Reactivity Studies: Investigating the reactivity of the amine and other functional groups to understand the types of chemical transformations the scaffold can undergo. This knowledge is crucial for designing and synthesizing new analogues.

Exploration of Biological Activity: Screening the compound and its derivatives for a range of biological activities. Given the known properties of quinolines, initial investigations often focus on anticancer, antimicrobial, and anti-inflammatory assays.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and evaluating the impact of these changes on its biological activity. This helps in identifying the key structural features responsible for its effects and in designing more potent and selective compounds.

The following table provides a summary of the key properties of this compound and related compounds for reference in research endeavors.

PropertyThis compound6-Methoxy-2-methylquinoline6-Methoxyquinolin-8-amine5-Amino-6-methylquinoline
Molecular Formula C11H12N2OC11H11NOC10H10N2OC10H10N2
Molecular Weight 188.23 g/mol 173.21 g/mol nih.gov174.20 g/mol nih.gov158.20 g/mol nih.gov
CAS Number 114656-78-9 bldpharm.com1078-28-0 nih.gov525-61-150358-35-5 nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-2-methylquinolin-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-7-3-4-8-9(13-7)5-6-10(14-2)11(8)12/h3-6H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLPGPPSUAUIZJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=C(C=C2)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 6 Methoxy 2 Methylquinolin 5 Amine and Its Analogs

Historical and Modern Approaches to Quinoline (B57606) Core Synthesis

The quinoline ring system has been a subject of synthetic exploration for over a century, leading to the development of several named reactions that are still in use today. iipseries.orgtandfonline.com These methods, along with their contemporary adaptations, provide the foundation for accessing a wide array of substituted quinolines. nih.gov

Classic cyclization reactions are the bedrock of quinoline synthesis. These methods typically involve the reaction of an aniline (B41778) with a three-carbon component to form the heterocyclic ring. iipseries.org

Skraup Synthesis : This is one of the oldest and most direct methods for producing quinolines. wikipedia.org It involves heating an aromatic amine, such as p-anisidine (B42471) (p-methoxyaniline), with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.orgwikipedia.org The sulfuric acid dehydrates the glycerol to form acrolein in situ, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to yield the quinoline ring. iipseries.org While effective, the reaction is notoriously vigorous and often requires the use of moderators like ferrous sulfate (B86663) to control its exothermicity. wikipedia.org Modern modifications include the use of microwave irradiation and ionic liquids to improve reaction efficiency and create milder conditions. nih.gov

Doebner-von Miller Reaction : This reaction is a versatile modification of the Skraup synthesis and is considered one of the most important methods for synthesizing quinoline derivatives. iipseries.orgwikipedia.org It involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst, such as hydrochloric acid or Lewis acids like tin tetrachloride. iipseries.orgsynarchive.com This method allows for the synthesis of a wider range of substituted quinolines, including 2,4-disubstituted derivatives. iipseries.org The reaction mechanism is complex but generally involves the formation of a β-anilino carbonyl compound which then cyclizes and dehydrates. wikipedia.org

Combes Synthesis : This method produces 2,4-disubstituted quinolines through the acid-catalyzed cyclization of β-amino-ketones or -aldehydes, which are formed from the condensation of an aniline with a β-diketone. iipseries.org

Friedländer Synthesis : A particularly useful method that condenses a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or an ester), typically under acid or base catalysis. nih.gov This approach offers high regioselectivity as the substitution pattern is determined by the starting materials.

These historical methods, while foundational, often suffer from harsh reaction conditions, such as high temperatures and the use of strong, corrosive acids. tandfonline.comnih.gov Modern adaptations focus on mitigating these issues through the use of milder catalysts, alternative energy sources like microwaves, and more environmentally benign solvents. nih.gov

To synthesize the specific 6-methoxy-2-methylquinoline core, the starting materials for the classical syntheses must be chosen carefully.

For the C-6 Methoxy (B1213986) Group : The most straightforward approach is to start with an aniline already containing a methoxy group at the para-position (C-4). Therefore, p-anisidine (4-methoxyaniline) is the logical and common precursor. atlantis-press.comnih.gov During the cyclization reactions described above (Skraup, Doebner-Miller), this methoxy group remains at what becomes the C-6 position of the final quinoline ring.

For the C-2 Methyl Group : The introduction of the methyl group at the C-2 position is dictated by the choice of the three-carbon component. In the Doebner-von Miller reaction, using crotonaldehyde (B89634) (derived in situ from paraldehyde) or reacting an α,β-unsaturated ketone like methyl vinyl ketone with p-anisidine will result in the desired 2-methylquinoline (B7769805) skeleton. An alternative modern approach involves the condensation of anilines with vinyl ethers in the presence of a catalyst like iodine, which can efficiently produce 2-methylquinolines. researchgate.net For example, the reaction of p-methoxyaniline with ethyl vinyl ether provides a direct route to 6-methoxy-2-methylquinoline. researchgate.net

A typical synthesis for the intermediate 4-chloro-6-methoxy-2-methyl-3-nitroquinoline starts with p-methoxyaniline and ethyl acetoacetate (B1235776) in the presence of polyphosphoric acid to form the quinoline ring system. atlantis-press.com

Targeted Synthesis of 6-Methoxy-2-methylquinolin-5-amine

Once the 6-methoxy-2-methylquinoline core is assembled, the next critical step is the introduction of the amino group specifically at the C-5 position. This requires a high degree of regioselectivity.

Direct amination of the quinoline ring is challenging. The most common and reliable strategy is a two-step process involving electrophilic nitration followed by reduction .

Nitration : The 6-methoxy-2-methylquinoline core is treated with a nitrating agent. The directing effects of the existing substituents play a crucial role. The methoxy group at C-6 is an ortho-, para-directing activator, while the heterocyclic nitrogen atom is a deactivator. The interplay of these electronic effects directs the incoming nitro group (NO₂) preferentially to the C-5 position. A mixture of nitric acid and a suitable acid like propionic acid at elevated temperatures is a reported condition for this transformation. atlantis-press.com

Reduction : The resulting 6-methoxy-2-methyl-5-nitroquinoline is then reduced to the target amine. This reduction can be achieved using a variety of standard reagents. A common and effective method is the use of stannous chloride (SnCl₂) in hydrochloric acid. nih.gov Other metal-based reducing agents like iron, zinc, or catalytic hydrogenation (e.g., H₂ over Pd/C) are also widely employed for converting aromatic nitro compounds to anilines. This reduction step is generally high-yielding and clean. nih.gov

An alternative, though less common, approach is the Vicarious Nucleophilic Substitution (VNS) of hydrogen, which can be used to directly aminate certain nitro-activated aromatic rings. nih.gov However, for this specific target, the nitration-reduction sequence remains the predominant and most well-documented pathway.

For the initial quinoline ring formation, modern catalysts and conditions have shown significant improvements. For instance, in a Doebner-type synthesis of 2-methylquinolines, iodine has been demonstrated to be an effective metal-free catalyst for the condensation of anilines and vinyl ethers, offering mild reaction conditions. researchgate.net

Table 1: Optimization of Iodine-Catalyzed Synthesis of 6-methoxy-2-methylquinoline researchgate.net
EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1NoneCH₂Cl₂Reflux240
2I₂ (10)CH₂Cl₂Reflux375
3I₂ (10)CHCl₃Reflux368
4I₂ (10)1,2-DCEReflux371
5I₂ (10)TolueneReflux355
6I₂ (5)CH₂Cl₂Reflux672

The principles of green chemistry aim to reduce the environmental impact of chemical processes. ijpsjournal.com Traditional quinoline syntheses, like the Skraup reaction, are often criticized for their use of harsh reagents (large amounts of H₂SO₄), high energy consumption, and the generation of hazardous waste. tandfonline.combenthamdirect.com

Modern research focuses on developing greener alternatives. tandfonline.com This includes:

Use of Greener Solvents : Replacing hazardous solvents with more benign alternatives like water, ethanol, or ionic liquids. tandfonline.comresearchgate.net For example, Skraup reactions have been successfully performed in water under microwave irradiation. tandfonline.com

Catalysis : Employing recyclable or non-toxic catalysts to replace stoichiometric and corrosive reagents. benthamdirect.com Nanocatalysts are also being explored for quinoline synthesis, offering benefits like high efficiency and reusability. nih.gov

Energy Efficiency : Utilizing microwave irradiation or ultrasound as alternative energy sources can significantly reduce reaction times and energy consumption compared to conventional heating. benthamdirect.comresearchgate.net

Atom Economy : Designing synthetic routes, such as multicomponent reactions, that maximize the incorporation of atoms from the starting materials into the final product, thus minimizing waste. tandfonline.com

While specific literature detailing a fully "green" synthesis of this compound is sparse, the principles can be applied to its synthesis. For instance, using an iodine-catalyzed Doebner-type reaction for the core and employing a catalytic hydrogenation for the reduction step would represent a greener approach than a classic Skraup synthesis followed by reduction with a stoichiometric metal reductant.

Derivatization and Functionalization of the this compound Scaffold

The strategic functionalization of the this compound core is crucial for developing new chemical entities. The inherent reactivity of the C-5 primary amine and the quinoline ring itself allows for diverse synthetic transformations, enabling the exploration of the chemical space around this scaffold.

The primary aromatic amine at the C-5 position is a key handle for derivatization. Its nucleophilic character allows for a variety of chemical transformations to introduce new functional groups and build molecular complexity. These modifications can significantly impact the molecule's properties, such as solubility, lipophilicity, and target-binding interactions.

Common transformations of the C-5 amine include acylation, sulfonylation, and formation of Schiff bases. For instance, acylation with various acid chlorides or anhydrides can produce a library of amide derivatives. Similarly, reaction with sulfonyl chlorides yields sulfonamides. The amine can also be a key component in coupling reactions. For example, related aminoheterocycles like 8-aminoquinoline (B160924) have been successfully used in asymmetric aminocarbonylation reactions, suggesting that the C-5 amine of this compound could similarly be coupled with α-chloroalkylarenes to form α-chiral amides. acs.org

Below is a table summarizing potential chemical transformations of the C-5 amine group.

Reaction TypeReagents/ConditionsProduct ClassPotential Utility
AcylationR-COCl, baseAmidesIntroduce diverse substituents (R groups)
SulfonylationR-SO₂Cl, baseSulfonamidesModify electronic properties and H-bonding
Reductive AminationAldehyde/Ketone, reducing agentSecondary/Tertiary AminesIntroduce alkyl groups
Schiff Base FormationAldehyde/Ketone, acid catalystIminesIntermediates for further synthesis
DiazotizationNaNO₂, HCl; then Sandmeyer reagentHalogenated, cyano, etc.Replace amine with other functional groups
Carbonylative Couplingα-chloroalkylarenes, CO, Ni-catalystα-Chiral AmidesIntroduce chiral centers acs.org

The quinoline ring of this compound is an electron-rich heteroaromatic system, susceptible to various modifications. The existing substituents—an activating methoxy group, an activating amino group, and a methyl group—influence the regioselectivity of further reactions, primarily directing electrophilic substitutions to specific positions on the benzene (B151609) portion of the ring.

Direct C-H functionalization is a powerful strategy for modifying the quinoline nucleus, avoiding the need for pre-functionalized substrates. nih.gov Transition metal-catalyzed reactions, particularly with palladium and copper, can introduce aryl, alkyl, amino, and thio groups at various positions. nih.gov For the this compound scaffold, the positions ortho and para to the strongly activating amino and methoxy groups are the most likely sites for electrophilic attack.

Furthermore, the quinoline ring can be halogenated, for instance at the C-4 position, to create a handle for subsequent cross-coupling reactions like Suzuki, Heck, or Buchwald-Hartwig amination. The synthesis of derivatives from 4-bromo-6-methoxy-2-methylquinoline (B1285067) highlights the utility of such halogenated intermediates. rsc.org

The table below outlines potential modifications to the quinoline ring.

Modification TypePosition(s)Reagents/ConditionsIntroduced GroupReference
C-H ArylationC-2, C-8, etc.Aryl halide, Pd catalystAryl group nih.gov
C-H AminationC-2Amines, Cu catalyst, N-oxideAmino group nih.gov
HalogenationC-4, C-8NBS, NCSBromo, Chloro rsc.org
NitrationC-8HNO₃, H₂SO₄Nitro group-
Doebner ReactionC-4Pyruvic acid, aldehydeCarboxylic acid nih.gov

While specific research detailing the stereoselective synthesis of chiral analogs directly from this compound is not prevalent, the concept is highly relevant for creating compounds with specific three-dimensional structures, which is often crucial for biological activity. Chiral analogs can be synthesized through several hypothetical strategies.

One approach involves the use of the existing C-5 amine group. As mentioned, an enantioselective carbonylative coupling reaction could be employed to generate α-chiral amides. acs.org Alternatively, the amine could be acylated with a chiral carboxylic acid to produce diastereomers that could potentially be separated.

Another strategy involves building new chiral structures onto the quinoline scaffold. For example, natural product-inspired molecules with significant biological activities often feature complex, stereodefined ring systems fused to a core heterocycle. Research on the stereoselective synthesis of carbohydrate-fused pyrano[3,2-c]quinolones demonstrates the feasibility of creating such complex chiral architectures. nih.gov Similarly, tandem reactions catalyzed by transition metals can be used to construct spiro-dipyrroloquinolines, introducing multiple chiral centers in a controlled manner. acs.org These strategies could be adapted to achieve specific research goals requiring chiral analogs of the parent compound.

Advanced Structural Elucidation and Conformational Analysis of 6 Methoxy 2 Methylquinolin 5 Amine

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. While a specific crystal structure for 6-Methoxy-2-methylquinolin-5-amine is not publicly available in the Crystallography Open Database (COD), the analysis of closely related quinoline (B57606) derivatives allows for a detailed prediction of its expected solid-state characteristics. nih.gov

The analysis would involve growing a suitable single crystal of the compound, which can be achieved through methods like slow evaporation from a solvent. nih.gov This crystal would then be analyzed using a diffractometer, such as a Bruker D8 Venture, to obtain diffraction data. helsinki.fi

From this data, the following structural information would be determined:

Molecular Geometry: The precise bond lengths, bond angles, and torsion angles of the entire molecule would be established. The quinoline core is expected to be largely planar.

Conformation: The orientation of the methoxy (B1213986) and amine substituents relative to the quinoline ring would be defined. The planarity of the amine group and the torsion angle of the methoxy group's methyl moiety would be of particular interest.

Crystal Packing and Intermolecular Interactions: The arrangement of molecules within the crystal lattice would be revealed. Crucially, this would include the identification of hydrogen bonding networks. The primary amine (-NH₂) group is a hydrogen bond donor, while the methoxy oxygen and the quinoline nitrogen are potential acceptors. It is anticipated that strong N-H···N or N-H···O intermolecular hydrogen bonds would play a significant role in stabilizing the crystal packing, potentially forming sheets or more complex three-dimensional arrays. helsinki.firesearchgate.net Pi-stacking interactions between the aromatic quinoline rings of adjacent molecules are also likely to be observed, further contributing to the stability of the crystal structure. researchgate.net

Solution-State Conformational Analysis using Multi-dimensional NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. While one-dimensional (1D) NMR provides initial characterization, multi-dimensional (2D) NMR experiments are required for unambiguous signal assignment and conformational analysis. rsc.orgmdpi.com

1D NMR (¹H and ¹³C): The ¹H NMR spectrum would provide information on the number and environment of different protons. The ¹³C NMR spectrum would similarly identify the carbon skeleton. Based on data from related quinoline compounds, a set of predicted chemical shifts for this compound can be compiled. rsc.orgspectrabase.comchemicalbook.com

Predicted NMR Data for this compound

Atom Type Predicted Chemical Shift (ppm) Multiplicity Notes
¹H NMR
Aromatic CH 7.0 - 8.5 d, s Protons on the quinoline core.
NH₂ 4.0 - 5.5 s (broad) Amine protons; shift is solvent-dependent.
OCH₃ ~3.9 s Methoxy group protons.
CH₃ ~2.6 s Methyl group protons at position 2.
¹³C NMR
Aromatic C 110 - 160 Carbons of the quinoline ring.
C-O (Methoxy) 150 - 160 Aromatic carbon attached to the methoxy group.
C-N (Amine) 135 - 145 Aromatic carbon attached to the amine group.
OCH₃ ~55 Methoxy carbon.

Multi-dimensional NMR (2D): To confirm assignments and probe the through-bond and through-space connectivity, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for piecing together the molecular framework, for instance, by correlating the methoxy protons (OCH₃) to the C6 carbon of the quinoline ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for conformational analysis. It identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY correlations between the amine (NH₂) protons and the methoxy (OCH₃) protons, or between the methoxy protons and the H7 proton, would provide direct evidence for the preferred orientation and conformation of the substituents in solution.

Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization and Hydrogen Bonding Networks

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of chemical bonds. researchgate.net The analysis of the vibrational spectra of this compound would allow for the identification of characteristic vibrational modes.

The key functional groups and their expected vibrational frequencies are:

Amine Group (-NH₂):

N-H Stretching: Expected in the 3300-3500 cm⁻¹ region as two distinct bands corresponding to symmetric and asymmetric stretching vibrations. The position and broadness of these bands are highly sensitive to hydrogen bonding. chemicalbook.com

N-H Bending (Scissoring): A characteristic band is expected around 1600-1650 cm⁻¹.

Methoxy Group (-OCH₃):

C-H Stretching: Asymmetric and symmetric stretching of the methyl C-H bonds would appear just below 3000 cm⁻¹.

C-O Stretching: A strong band corresponding to the Ar-O-C asymmetric stretch is expected in the 1200-1275 cm⁻¹ region. chemicalbook.com

Methyl Group (-CH₃):

C-H Stretching: Symmetric and asymmetric C-H stretching vibrations are expected in the 2850-2980 cm⁻¹ range.

Quinoline Ring:

C=C and C=N Stretching: Multiple bands in the 1450-1620 cm⁻¹ region are characteristic of the aromatic ring system.

C-H Bending: Out-of-plane C-H bending vibrations in the 750-900 cm⁻¹ region are diagnostic of the substitution pattern on the aromatic rings.

Hydrogen Bonding Analysis: The presence of hydrogen bonding significantly affects vibrational frequencies. In the solid state or in concentrated solutions, intermolecular hydrogen bonding (e.g., N-H···N) would cause a broadening and a shift to lower wavenumbers (red shift) of the N-H stretching bands compared to the gas phase or a dilute solution in a non-polar solvent. researchgate.net This analysis provides complementary information to X-ray diffraction for understanding intermolecular forces.

Expected Vibrational Frequencies for this compound

Wavenumber (cm⁻¹) Assignment Technique
3300 - 3500 N-H stretching (asymmetric & symmetric) IR, Raman
2850 - 3100 C-H stretching (aromatic and aliphatic) IR, Raman
1600 - 1650 N-H bending IR
1450 - 1620 C=C and C=N aromatic ring stretching IR, Raman
1200 - 1275 Ar-O-C asymmetric stretching IR

Chiroptical Spectroscopy (e.g., ECD, ORD) for Stereochemical Assignment of Chiral Derivatives

The parent molecule, this compound, is achiral and therefore does not exhibit optical activity. However, chiroptical techniques such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) would be essential for the stereochemical analysis of its chiral derivatives.

A chiral center could be introduced, for example, by acylation of the 5-amine group with a chiral carboxylic acid, or through a synthetic modification that creates a stereogenic center on the quinoline backbone. If such a chiral derivative were synthesized as a mixture of enantiomers and then separated, ECD and ORD could be used to assign the absolute configuration of each enantiomer.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The quinoline ring system acts as a chromophore. The electronic transitions of this chromophore would be perturbed by the chiral center, giving rise to a characteristic ECD spectrum with positive and/or negative bands (Cotton effects). The sign and intensity of these Cotton effects are directly related to the spatial arrangement of the atoms, allowing for the determination of the absolute configuration by comparing the experimental spectrum to spectra predicted by quantum-chemical calculations.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum shows a characteristic curve, and the sign of the Cotton effect observed near an absorption maximum can also be used to deduce the absolute stereochemistry.

Table of Mentioned Compounds

Compound Name
This compound
6-Methoxy-2-methyl-5-nitroquinoline
6-amino-5-amidouracil
6-Methoxy-N-((phenyl)(1-tert-butyl-1H-tetrazol-5-yl)methyl)quinolin-8-amine
6-bromo-2-methylquinoline
bis(2-methoxyethyl)amine

Reactivity and Mechanistic Chemical Studies of 6 Methoxy 2 Methylquinolin 5 Amine

Electrophilic and Nucleophilic Reactivity on the Quinoline (B57606) Ring and Amine Group

The quinoline ring is a bicyclic heteroaromatic system with a reactivity that is analogous to both pyridine (B92270) and naphthalene. The presence of the nitrogen atom deactivates the heterocyclic ring towards electrophilic attack, while the carbocyclic ring is generally more susceptible to substitution. quimicaorganica.org In 6-Methoxy-2-methylquinolin-5-amine, the powerful electron-donating effects of the amino and methoxy (B1213986) groups at positions 5 and 6, respectively, significantly influence the regioselectivity of electrophilic substitution.

The amino group is a strong activating group and directs electrophiles to the ortho and para positions. Similarly, the methoxy group is also an activating, ortho-, para-directing group. In this specific molecule, the positions ortho and para to the amino group are positions 6 (already substituted), 4, and the position adjacent to the fusion of the two rings. The positions ortho and para to the methoxy group are 5 (already substituted), and 7. Therefore, electrophilic attack is most likely to occur at the C7 and C8 positions of the benzene (B151609) ring, and potentially at the C4 position of the pyridine ring, depending on the reaction conditions and the nature of the electrophile. quimicaorganica.org The nitrogen atom in the quinoline ring can also act as a nucleophile, readily undergoing protonation or alkylation. youtube.com

The amino group at the C5 position is a primary nucleophile and can readily react with various electrophiles. For instance, it can undergo acylation, alkylation, and diazotization reactions. The reactivity of the amino group is crucial for the synthesis of various derivatives. For example, the reaction of 8-amino-6-methoxyquinoline (B117001) with chloroacetyl chloride leads to the formation of an amide, which can be further modified. mdpi.com

Nucleophilic aromatic substitution on the quinoline ring is generally difficult and requires the presence of a good leaving group and strongly electron-withdrawing substituents. In the case of this compound, the presence of the electron-donating amino and methoxy groups makes direct nucleophilic substitution on the ring even less favorable. However, reactions at the 2- and 4-positions of the quinoline ring can occur if a suitable leaving group is present. chemicalbook.com

Oxidation and Reduction Chemistry of the Quinoline Moiety

The quinoline moiety can undergo both oxidation and reduction reactions, although the conditions required can be harsh. The benzene ring of the quinoline system is generally more susceptible to oxidation than the pyridine ring. Oxidation can lead to the formation of various products, including quinones and carboxylic acids, often resulting in ring-opening under vigorous conditions.

A more common and synthetically useful transformation is the reduction of substituted quinolines. The nitro group is readily reduced to an amino group, a key step in the synthesis of many aminoquinoline derivatives. For instance, 6-methoxy-8-nitroquinoline (B1580621) can be reduced to 6-methoxyquinolin-8-amine using reagents like tin(II) chloride (SnCl2). mdpi.com This suggests that the synthesis of this compound likely proceeds through the reduction of a corresponding nitro-precursor, 6-Methoxy-2-methyl-5-nitroquinoline.

The quinoline ring itself can be reduced under various conditions. Catalytic hydrogenation can lead to the saturation of either the pyridine ring, the benzene ring, or both, depending on the catalyst and reaction conditions. For example, reduction with hydrogen over a platinum catalyst often leads to the formation of a tetrahydroquinoline.

Photophysical and Photochemical Properties (e.g., Fluorescence, UV-Vis Absorption)

The photophysical properties of quinoline and its derivatives are of significant interest due to their applications in fluorescent probes and materials science. The absorption and emission properties are strongly influenced by the nature and position of substituents on the quinoline ring. scielo.brresearchgate.net

UV-Vis Absorption: Quinoline itself exhibits absorption bands in the ultraviolet region. The introduction of electron-donating groups like methoxy and amino groups typically causes a bathochromic (red) shift in the absorption maxima. researchgate.net For 6-methoxyquinoline (B18371), absorption maxima are observed around 300-350 nm. researchgate.net The presence of an additional amino group at the 5-position in this compound is expected to further shift the absorption to longer wavelengths due to extended conjugation and intramolecular charge transfer (ICT) character. Studies on related aminoquinolines show absorption bands in the range of 300 to 500 nm. researchgate.net

Fluorescence: Quinolines are known to be fluorescent, and their emission properties are highly sensitive to the solvent polarity and the presence of substituents. nih.gov The fluorescence quantum yield of quinoline is relatively low, but can be significantly enhanced by the introduction of substituents and by protonation. nih.gov The methoxy group at the 6-position is known to enhance fluorescence. researchgate.net The amino group at the 5-position is also expected to contribute to the fluorescence properties, potentially leading to solvatochromism, where the emission wavelength changes with solvent polarity. For instance, 6-methoxyquinoline displays an emission band that shifts to longer wavelengths in more polar solvents. researchgate.net The fluorescence properties of various substituted quinolines have been studied, and the data for some related compounds are presented in the table below.

Photophysical Properties of Selected Quinoline Derivatives

CompoundExcitation Max (nm)Emission Max (nm)SolventReference
6-Methoxyquinoline350~400-470Various researchgate.net
6-Methoxy-(8-p-toluenesulfonamido)quinoline (TSQ)360490 (with Zn2+)- nih.gov
2-Phenyl-4-(trifluoromethyl)quinolin-6-amine-493-526Various researchgate.net
6-Alkoxy-2-(4-alkoxyphenyl)-4-[(4-octyloxy)aryl]quinoline~350~400Polar Solvents researchgate.net

Kinetic and Thermodynamic Analyses of Key Chemical Transformations

The synthesis of quinolines often involves multi-step reactions, and kinetic studies have been performed on some of these processes, such as the Combes and Doebner-von Miller reactions. nih.gov These studies help in understanding the reaction mechanisms and optimizing reaction conditions. For example, the Doebner reaction, which can be used to synthesize quinoline-4-carboxylic acids, has been studied to understand the influence of substituents on the reaction rate. nih.gov

Thermodynamic data, such as the enthalpy of formation, entropy, and Gibbs free energy, have been determined for some simple quinoline derivatives. longdom.org These values are crucial for understanding the stability of the compounds and predicting the feasibility of their reactions. For instance, the evaporation enthalpies and Gibbs energies of phase transition have been measured for 2-methylquinoline (B7769805) and other substituted quinolines, providing information on their volatility and stability. longdom.org The table below presents some thermodynamic data for related quinoline compounds.

Thermodynamic Data for Selected Quinoline Derivatives at 298.15 K

CompoundPropertyValueUnitsReference
2-MethylquinolineEvaporation Enthalpy-kJ/mol longdom.org
2-ChloroquinolineEvaporation Enthalpy-kJ/mol longdom.org
2-PhenylquinolineGibbs Energy of Phase Transition44.3 ± 0.04kJ/mol longdom.org
QuinolineGibbs Energy of Phase Transition13.36kJ/mol longdom.org

The reactivity of this compound will be governed by the thermodynamic stability of the starting material, intermediates, and products, as well as the kinetic barriers of the reaction pathways. The electron-donating substituents are expected to stabilize cationic intermediates formed during electrophilic attack, thereby lowering the activation energy for these reactions.

Computational Chemistry and Theoretical Investigations of 6 Methoxy 2 Methylquinolin 5 Amine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and preferred geometry.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A typical DFT study on 6-Methoxy-2-methylquinolin-5-amine would begin by optimizing the molecule's geometry to find its most stable three-dimensional structure (ground state). This involves using a functional, such as B3LYP or PBE0, combined with a basis set (e.g., 6-311++G(d,p)) to accurately describe the distribution of electrons.

From this optimized geometry, key electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. tandfonline.com A smaller gap suggests the molecule is more polarizable and reactive.

Furthermore, Time-Dependent DFT (TD-DFT) would be employed to investigate the molecule's excited states. This is crucial for understanding how the molecule interacts with light, forming the basis for its UV-Visible absorption properties.

Table 1: Hypothetical DFT-Calculated Electronic Properties for this compound

Parameter Description Hypothetical Value
Ground State Energy The total electronic energy of the molecule in its most stable form. -687.123 Hartrees
HOMO Energy Energy of the highest occupied molecular orbital; relates to electron-donating ability. -5.45 eV
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. -1.23 eV
HOMO-LUMO Gap (ΔE) The difference in energy between the HOMO and LUMO; an indicator of chemical stability. 4.22 eV
Dipole Moment A measure of the net molecular polarity. 3.15 Debye

Computational methods can predict various spectroscopic parameters, which are invaluable for interpreting experimental data and confirming a molecule's structure.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically within a DFT framework, is used to predict the ¹H and ¹³C NMR chemical shifts. These predicted values, when compared to experimental spectra, help in assigning specific signals to each atom in the molecule.

UV-Vis Spectroscopy: As mentioned, TD-DFT calculations can predict the electronic transitions between orbitals. These transitions (e.g., π→π* or n→π*) correspond to specific absorption wavelengths (λ_max) in the UV-Vis spectrum.

IR Spectroscopy: DFT calculations can determine the vibrational frequencies of the molecule. Each frequency corresponds to a specific bond stretching, bending, or wagging motion. These computed frequencies help in the assignment of peaks in an experimental FT-IR spectrum. For example, one would expect to identify characteristic frequencies for the N-H stretches of the amine group, C-O stretches of the methoxy (B1213986) group, and various C-H and C=C vibrations within the quinoline (B57606) ring system.

MS Fragmentation: While direct prediction is complex, computational chemistry can aid in understanding mass spectrometry (MS) fragmentation. By calculating the bond dissociation energies and the stability of potential fragment ions, researchers can propose and validate likely fragmentation pathways that explain the observed mass-to-charge (m/z) ratios in an experimental mass spectrum.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

Spectroscopy Type Key Parameter Hypothetical Predicted Values
¹³C NMR Chemical Shifts (δ) Aromatic C: 110-150 ppm; Methyl C: ~20 ppm; Methoxy C: ~55 ppm
¹H NMR Chemical Shifts (δ) Aromatic H: 6.5-8.5 ppm; Amine H: ~4.5 ppm; Methyl H: ~2.5 ppm; Methoxy H: ~3.9 ppm
IR Vibrational Frequencies (cm⁻¹) N-H stretch: ~3400; C-H stretch: ~3050; C=N/C=C stretch: 1500-1620; C-O stretch: ~1250
UV-Vis Max Absorption (λ_max) ~250 nm, ~340 nm

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum mechanics is excellent for static properties, Molecular Dynamics (MD) simulations are used to study how a molecule moves and interacts with its environment over time. An MD simulation of this compound would typically place the molecule in a simulation box filled with a solvent, like water, to mimic physiological conditions.

By simulating the system for nanoseconds or longer, researchers can observe:

Conformational Sampling: How the molecule flexes and rotates, particularly the orientation of the amine and methoxy groups relative to the quinoline ring.

Intermolecular Interactions: The formation and breaking of hydrogen bonds between the molecule's amine and methoxy groups and the surrounding water molecules. This provides insight into its solubility and how it might interact with biological targets. tandfonline.comresearchgate.net

In Silico Studies of Reaction Mechanisms and Transition States

Computational chemistry can be used to map out the entire pathway of a chemical reaction. For instance, in the synthesis of this compound, DFT could be used to model the reaction coordinates. This involves identifying the structures of the reactants, products, and any intermediates. Crucially, the high-energy transition state structure for each step can be located and its energy calculated. This allows for the determination of the reaction's activation energy, providing a theoretical basis for the observed reaction rates and yields.

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR is a statistical approach used to build models that correlate a molecule's structural features (descriptors) with its physicochemical properties. nih.govresearchgate.net While a QSPR study would require a large dataset of related quinoline compounds, one could be developed to predict properties like solubility, boiling point, or chromatographic retention time. For this compound, various molecular descriptors would be calculated (e.g., molecular weight, logP, polar surface area, electronic properties from DFT). These descriptors would then be used within a larger model to predict its properties based on trends established from known compounds. researchgate.net

No Publicly Available Research Data for this compound

Following a comprehensive search of publicly available scientific literature, it has been determined that there is no published research data corresponding to the specific mechanistic investigations of the biological interactions of the chemical compound this compound, as outlined in the user's request.

The requested article structure, which includes detailed sections on in vitro receptor binding, enzyme inhibition kinetics, structure-activity relationships, and molecular interactions with nucleic acids and proteins, presupposes the existence of a body of research that does not appear to be available in the public domain for this specific compound.

Searches for data on the following topics for this compound yielded no relevant results:

In Vitro Receptor Binding Affinity and Selectivity Profiling

Enzyme Inhibition Mechanisms and Kinetics

Characterization of Binding Sites and Modes

Structure-Activity Relationship (SAR) Studies for Kinases, Bromodomains, Tubulin, HDACs, or P-glycoprotein

Molecular Interactions with Nucleic Acids and Proteins

DNA Intercalation and Groove Binding Studies

Protein-Ligand Docking and Molecular Recognition Analysis

This suggests that this compound may be a novel compound, a chemical intermediate, or a compound that has not been subjected to extensive biological and mechanistic profiling. Therefore, the generation of a scientifically accurate article based on the provided outline is not possible at this time.

Mechanistic Investigations of Biological Interactions of 6 Methoxy 2 Methylquinolin 5 Amine

Modulation of Specific Intracellular Molecular Pathways (e.g., Enzyme Activation/Deactivation, Protein-Protein Interactions)

Detailed studies elucidating the specific intracellular molecular pathways modulated by 6-Methoxy-2-methylquinolin-5-amine are currently lacking. The broader family of quinoline (B57606) compounds has been shown to interact with a variety of intracellular targets. For instance, some quinoline derivatives are known to function as inhibitors of enzymes crucial for DNA replication, such as DNA gyrase and topoisomerase. nbinno.comsigmaaldrich.com Others have been investigated for their potential to inhibit protein kinases, including those in the PI3K/mTOR signaling pathway, which is critical in cell growth and proliferation. nih.gov

Furthermore, certain quinoline-based molecules have been designed as inhibitors of P-glycoprotein, a transport protein involved in multidrug resistance in cancer cells. nih.gov The fundamental structure of quinoline also provides a scaffold for designing molecules that can engage in protein-protein interactions, a key mechanism in many cellular processes. nih.gov However, without specific research on this compound, it remains speculative whether it shares these activities or possesses a unique mechanism of action.

A study on N-(3,4-dichlorophenyl)-6-methoxy-2-methylquinolin-4-amine, a structurally related compound, showed it could induce latent HIV-1 expression, suggesting an interaction with cellular pathways that regulate viral latency, though the precise target protein was not identified. rsc.org This highlights the potential for methoxy-quinoline derivatives to modulate complex cellular processes, but direct evidence for this compound is absent.

Table 1: Investigated Molecular Targets of Structurally Related Quinoline Derivatives

Derivative ClassInvestigated Target/PathwayPotential Effect
FluoroquinolonesDNA Gyrase, Topoisomerase IVInhibition of bacterial DNA replication wikipedia.org
2-Aryl-quinoline-4-carboxylic acidsN-myristoyltransferase (in Leishmania)Potential antileishmanial activity frontiersin.org
Imidazo[4,5-c]quinolinesPI3K/mTORInhibition of cancer cell growth pathways nih.gov
6-Methoxy-2-arylquinolinesP-glycoproteinInhibition of multidrug resistance nih.gov

This table is for illustrative purposes based on related compounds and does not represent direct data for this compound.

Mechanisms of Cellular Permeation and Subcellular Localization (purely mechanistic, not cellular outcomes)

The mechanisms by which this compound permeates cellular membranes and its subsequent localization within subcellular compartments have not been specifically characterized. The physicochemical properties of a molecule, such as its lipophilicity and charge, are key determinants of its ability to cross the lipid bilayer of cell membranes. For example, some quinoline derivatives, particularly fluoroquinolones, are known to enter bacterial cells through porin channels. wikipedia.org

For eukaryotic cells, passive diffusion is a common route for small, lipophilic molecules. The potential for a compound to be a substrate for cellular efflux pumps, such as P-glycoprotein, can also significantly impact its intracellular concentration. frontiersin.org Studies on other quinoline derivatives have sometimes included calculations of physicochemical parameters to predict permeability. frontiersin.org However, experimental data detailing the specific transport mechanisms—whether passive diffusion, carrier-mediated transport, or endocytosis—for this compound are not available. Similarly, there is no published information on whether this compound accumulates in specific organelles such as the mitochondria or lysosomes.

Exploration of Non Biomedical Applications of Quinoline Derivatives General Relevance

Precursor in the Synthesis of Complex Organic Molecules

No available studies document the use of 6-Methoxy-2-methylquinolin-5-amine as a specific precursor or intermediate in the synthesis of more complex organic structures.

Applications in Material Science (e.g., Organic Light-Emitting Diodes, Photovoltaics, Transistors)

There is no research to support the application of this compound in material science, including its incorporation into OLEDs, photovoltaic devices, or transistors.

Role in Analytical Chemistry (e.g., Chemosensors, Fluorescent Probes)

The potential role of this compound as a chemosensor or fluorescent probe has not been described in the scientific literature.

Coordination Chemistry and Metal Complexation Properties

No studies detailing the coordination of this compound with metal ions or an analysis of its complexation properties were found.

Environmental Fate and Degradation Studies of Quinoline Compounds General Relevance

Microbial Biodegradation Pathways and Kinetics

The breakdown of quinoline (B57606) by microorganisms is a key process in its removal from the environment. Several bacterial strains have been identified that can use quinoline as their sole source of carbon, nitrogen, and energy. nih.gov

The biodegradation of quinoline is influenced by environmental conditions such as temperature and pH. For instance, the bacterium Rhodococcus gordoniae strain JH145 shows optimal quinoline degradation at 30°C and a pH of 8.0. nih.govepa.gov This strain can completely break down 100 mg/L of quinoline within 28 to 36 hours under optimal conditions. nih.govepa.gov Another bacterium, Ochrobactrum sp. strain C2, can degrade 250 mg/L of quinoline within 24 hours. iwaponline.com

The kinetics of quinoline biodegradation can be described by various models. For Burkholderia pickttii, the process follows the Haldane substrate inhibition model, where high concentrations of quinoline can inhibit the degradation process. besjournal.comnih.gov The maximum specific degradation rate (νmax) for this strain has been determined to be 0.44 h⁻¹, with a half-saturation constant (KS) of 166.7 mg/L and an inhibition constant (Ki) of 650 mg/L. besjournal.comnih.gov For Ochrobactrum sp. strain C2, the growth process is also well-described by the Haldane model, with a Vmax of 0.08 h⁻¹, a Ks of 131.5 mg/L, and a Ki of 183.1 mg/L. iwaponline.com

Several metabolic pathways for quinoline degradation have been identified. A common initial step is the hydroxylation of the quinoline molecule, often leading to the formation of 2-hydroxyquinoline (B72897). besjournal.comdtu.dk From there, different pathways can be followed. Two of the most well-studied are the 8-hydroxycoumarin (B196171) pathway and the 5,6-dihydroxy-2(1H) quinolinone pathway. iwaponline.comnih.govresearchgate.net Some bacterial strains, such as Rhodococcus sp. JH145, have been found to utilize both the 8-hydroxycoumarin pathway and a unique anthranilate pathway. nih.gov Comamonas sp. has been observed to degrade quinoline via the 5,6-dihydroxy-2(1H) quinolinone pathway, with intermediates including 6-hydroxy-2-oxo-1,2-dihydroquinoline and 5,6-dihydroxy-2-oxo-1,2-dihydroquinoline. researchgate.net Pseudomonas fluorescens and Pseudomonas putida have been shown to degrade quinoline through the 8-hydroxycoumarin pathway, producing intermediates such as 2-oxo-1,2-dihydroquinoline and 2,3-dihydroxyphenylpropionic acid. nih.gov

Table 1: Microbial Biodegradation of Quinoline

Microorganism Degradation Conditions & Kinetics Degradation Pathway(s) Key Intermediates Reference(s)
Burkholderia pickttii Haldane model: νmax= 0.44 h⁻¹, KS=166.7 mg/L, Ki= 650 mg/L Not specified, but initial hydroxylation occurs 2-hydroxy-quinoline besjournal.comnih.gov
Rhodococcus gordoniae JH145 Optimal T=30°C, pH=8.0; 100 mg/L degraded in 28-36h 8-hydroxycoumarin pathway, Anthranilate pathway 2-hydroxyquinoline nih.govepa.gov
Ochrobactrum sp. C2 Haldane model: Vmax=0.08 h⁻¹, Ks=131.5 mg/L, Ki=183.1 mg/L; 250 mg/L degraded in 24h 5,6-dihydroxy-2(1H) quinolinone pathway, 8-hydroxycoumarin pathway Not specified iwaponline.com
Comamonas sp. Optimal T=30°C, pH=8.0 5,6-dihydroxy-2-oxo-1,2-dihydroquinoline pathway 2-Oxo-1,2-dihydroquinoline, 6-hydroxy-2-oxo-1,2-dihydroquinoline researchgate.net
Pseudomonas fluorescens, Pseudomonas putida Not specified 8-hydroxycoumarin pathway 2-oxo-1,2-dihydroquinoline, 8-hydroxy-2-oxo-1,2-dihydroquinoline, 8-hydroxycoumarin, 2,3-dihydroxyphenylpropionic acid nih.gov

Photodegradation Mechanisms and Products

Photodegradation, the breakdown of compounds by light, is another important process affecting the environmental fate of quinoline. Quinoline is susceptible to photolysis in the environment, with a strong UV absorption at wavelengths greater than 290 nm. nih.gov The rate of photodegradation is influenced by various factors, including the season, water composition, and pH.

In surface lake water, the half-life of quinoline due to sunlight photodegradation can be about 14 days in the summer, increasing to approximately 123 days in the winter. researchgate.net The degradation process can be significantly accelerated by the presence of substances like dissolved organic matter and nitrates, which produce hydroxyl radicals. researchgate.net The pH of the water also plays a role, with faster degradation observed at a lower pH of 4.5 compared to a pH of 7.0. researchgate.net

The mechanism of photodegradation often involves reactive oxygen species. In the presence of a TiO₂ photocatalyst under UV irradiation, superoxide (B77818) radicals primarily attack the pyridine (B92270) ring of the quinoline molecule, while hydroxyl radicals attack the benzene (B151609) ring, though to a lesser extent. nih.gov This leads to the formation of various photoproducts. Identified products from the photodegradation of quinoline in water include 2-hydroxyquinoline and 8-hydroxyquinoline. researchgate.net In studies using TiO₂ photocatalysis, other intermediates such as 2-aminobenzaldehyde, 2-quinolinone, 4-quinolinone, and 5-hydroxyquinoline (B119867) have been detected. nih.gov The use of other photocatalysts, such as Ag₃PO₄, has also been shown to be effective in degrading quinoline-based compounds like Quinoline Yellow. mdpi.com

Table 2: Photodegradation of Quinoline

Condition Half-life Mechanism/Influencing Factors Photodegradation Product(s) Reference(s)
Sunlight in surface lake water (summer) ~14 days Accelerated by dissolved organic matter and nitrates; faster at pH 4.5 2-hydroxyquinoline, 8-hydroxyquinoline researchgate.net
Sunlight in surface lake water (winter) ~123 days Slower degradation rate due to lower light intensity 2-hydroxyquinoline, 8-hydroxyquinoline researchgate.net
UV irradiation (λ=365 nm) with TiO₂ 91.5% degradation achieved Involves superoxide and hydroxyl radicals 2-aminobenzaldehyde, 2-quinolinone, 4-quinolinone, 5-hydroxyquinoline nih.gov
Atmosphere (reaction with hydroxyl radicals) ~1.4 days Vapor-phase reaction Not specified nih.gov

Environmental Persistence and Mobility Modeling

The persistence and mobility of a chemical in the environment determine its potential to contaminate water resources. nih.gov Persistence refers to how slowly a substance degrades, while mobility describes its ability to move through soil and into groundwater. nih.govacs.org

Quinoline is considered to have a high potential for mobility in the environment due to its relatively high solubility in water. iwaponline.com This mobility can lead to the contamination of groundwater. nih.govnih.gov Models of environmental mobility often use the organic carbon-water (B12546825) distribution coefficient (Koc) as a key parameter. nih.govacs.org A low Koc value indicates high mobility. For quinoline, the Koc has been reported to be in a range that suggests very high mobility in soil. nih.gov

However, the pKa of quinoline is 4.90, which means that in acidic to neutral environments, a portion of it will exist in a protonated (cationic) form. nih.gov Cations tend to adsorb more strongly to soil particles than their neutral counterparts, which could reduce its mobility to some extent. nih.gov

Future Research Directions and Unanswered Questions

Development of Novel and Sustainable Synthetic Methodologies

The classical syntheses for quinoline (B57606) derivatives, such as the Skraup or Doebner-von Miller reactions, often require harsh conditions, strong acids, and high temperatures, raising environmental and safety concerns. researchgate.net Future research should prioritize the development of novel, efficient, and sustainable methods for synthesizing 6-Methoxy-2-methylquinolin-5-amine and its analogues.

Promising modern synthetic strategies that could be adapted include:

Catalytic Dehydrogenation: Nickel-catalyzed processes can enable the synthesis of quinolines from α-2-aminoaryl alcohols, offering a sustainable pathway. organic-chemistry.org

Metal-Catalyzed Annulation: Copper- and ruthenium-catalyzed reactions have been developed for quinoline synthesis, often under milder conditions. For instance, an N-heterocyclic carbene copper catalyst has been used in an indirect Friedländer reaction at room temperature using DMSO as a mild oxidant. nih.gov

Photocatalytic Oxidative Cyclization: Visible-light-mediated reactions using nontoxic and inexpensive catalysts like titanium dioxide represent an environmentally friendly method for synthesizing N-containing heterocycles. organic-chemistry.orgmdpi.com

Microwave-Assisted Synthesis: The use of microwave irradiation, potentially with solid-supported catalysts like Nafion, can significantly reduce reaction times and improve yields for reactions such as the Friedländer synthesis. mdpi.com

A key precursor for the target compound is 6-methoxy-2-methyl-5-nitroquinoline. spectrabase.com The final step would be the reduction of the nitro group to an amine. Research into chemoselective reduction methods that are scalable, high-yielding, and environmentally benign would be highly valuable.

Table 1: Comparison of Synthetic Methodologies for Quinoline Synthesis

Method Typical Conditions Advantages Potential Application for this compound
Classical (e.g., Skraup) Strong acid (H₂SO₄), high temperature, oxidizing agent Well-established, uses simple precursors Baseline method, but less desirable due to harshness. researchgate.net
Metal-Catalyzed (Cu, Ni, Ru) Metal catalyst, various oxidants (air, DMSO) Milder conditions, higher yields, better functional group tolerance. organic-chemistry.orgnih.gov Adaptable for creating the core 6-methoxy-2-methylquinoline structure.
Photocatalytic Visible light, photocatalyst (e.g., TiO₂) Green chemistry approach, uses light energy and mild oxidants. organic-chemistry.orgmdpi.com A sustainable alternative for the core synthesis.

| Microwave-Assisted | Microwave irradiation, catalyst (e.g., Nafion) | Rapid heating, reduced reaction times, improved efficiency. mdpi.com | Could accelerate key cyclization steps. |

Application of Advanced Spectroscopic Techniques for Dynamic Processes

While standard spectroscopic techniques like NMR and Mass Spectrometry are crucial for structural confirmation, spectrabase.com future research should employ advanced spectroscopic methods to investigate the dynamic processes of this compound. Understanding its conformational dynamics, excited-state properties, and interactions with biological macromolecules is key to elucidating its function.

Future directions in this area include:

Time-Resolved Spectroscopy: Techniques like ultrafast fluorescence or absorption spectroscopy can probe the excited-state lifetime and dynamics of the molecule. This is particularly relevant if the compound or its derivatives are investigated for applications in photodynamic therapy or as molecular probes.

Advanced NMR Techniques: Two-dimensional NMR experiments, such as NOESY and ROESY, can provide insights into the three-dimensional structure and conformational preferences in solution. Furthermore, techniques like saturation transfer difference (STD) NMR can be used to study its binding epitopes when interacting with a protein target.

Computational Spectroscopy: Combining experimental data with computational methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can provide deeper insights. tees.ac.uk These methods can predict spectroscopic properties, model electronic transitions, and help interpret complex experimental spectra, offering a detailed picture of the molecule's electronic structure and reactivity. tees.ac.uk

Integration of Multi-omics Data with Mechanistic Studies in Biological Systems

Should this compound or its derivatives exhibit significant biological activity, a critical future step would be to unravel their mechanism of action using a systems biology approach. The integration of multi-omics data provides a holistic view of the cellular response to a compound, moving beyond a single-target-single-outcome model. nih.gov

This research could involve:

Treating a relevant cell line (e.g., a cancer cell line or a pathogen) with the compound.

Collecting data across multiple molecular layers:

Genomics/Epigenomics: To identify any changes in DNA mutation rates or methylation patterns.

Transcriptomics (RNA-Seq): To measure changes in gene expression.

Proteomics: To quantify changes in protein abundance and post-translational modifications like phosphorylation.

Metabolomics: To analyze shifts in metabolic pathways.

Computational Integration: Using bioinformatics tools to integrate these datasets. nih.govwiley.com This can reveal perturbed pathways, identify key regulatory nodes, and generate robust hypotheses about the compound's mechanism of action. nih.govnih.gov For example, this approach could identify if the compound induces apoptosis by affecting specific gene regulatory networks or by altering the phosphorylation status of key signaling proteins. nih.gov

This integrated approach can help identify novel drug targets, discover biomarkers for predicting treatment response, and understand potential mechanisms of drug resistance. mdpi.com

Predictive Modeling for Structure-Property and Structure-Activity Relationships

To efficiently guide the development of more potent and specific analogues of this compound, predictive computational modeling is essential. Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net

Future research should focus on:

Library Synthesis: Creating a focused library of derivatives by systematically modifying the substituents on the quinoline core.

Biological Screening: Testing the synthesized library for a specific biological activity (e.g., cytotoxicity against a cancer cell line, inhibition of a specific enzyme).

QSAR Model Development: Using the experimental data to build predictive models. These models can range from:

Classical QSAR: Using physicochemical descriptors like hydrophobicity (logP), electronic parameters (Hammett constants), and steric parameters. nih.gov

3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) can provide 3D contour maps that visualize regions where steric bulk or electrostatic charge modifications would enhance or diminish activity, offering a direct guide for designing new molecules. mdpi.com

Model Validation and Application: Rigorously validating the model's predictive power and then using it to prioritize the synthesis of new compounds with potentially superior activity. mdpi.com This iterative cycle of design, synthesis, testing, and modeling can significantly accelerate the drug discovery process.

Table 2: Key Descriptors for QSAR Modeling of Quinoline Derivatives

Descriptor Class Example Descriptors Information Provided Reference
Electronic HOMO/LUMO energies, Mulliken charges Relates to reactivity, ability to participate in charge-transfer interactions. nih.gov
Hydrophobic LogP (octanol-water partition coefficient) Relates to membrane permeability and interaction with hydrophobic pockets. nih.gov
Steric/Topological Molecular weight, van der Waals volume Describes the size and shape of the molecule. mdpi.com

| 3D Field-Based | Steric and electrostatic fields (CoMFA) | Provides a 3D map of favorable and unfavorable interaction regions. | mdpi.com |

Exploration of Novel Molecular Targets and Mechanistic Pathways for Quinoline Derivatives

The broad pharmacological potential of the quinoline scaffold suggests that this compound could interact with a variety of biological targets. nih.govorientjchem.org A crucial area of future research is the identification of its specific molecular target(s) and the elucidation of the downstream mechanistic pathways.

A systematic approach would involve:

Broad Biological Screening: Testing the compound against a wide range of assays, such as panels of cancer cell lines, various microbial strains, or kinase inhibitor screens.

Target Identification: Once a reliable biological effect is observed, several methods can be employed for target deconvolution:

Inverse/Reverse Docking: Computationally screening the compound against a large library of known protein structures to predict potential binding targets. frontiersin.org This approach successfully identified Leishmania N-myristoyltransferase as a potential target for other quinoline derivatives. frontiersin.org

Affinity-Based Methods: Immobilizing the compound on a solid support to "pull down" its binding partners from cell lysates, which are then identified by mass spectrometry.

Mechanism of Action Studies: Once a target is validated, further studies are needed to understand the functional consequences of its modulation. For example, if the target is a kinase, researchers would investigate the downstream signaling pathways affected by its inhibition. If the compound inhibits tubulin polymerization, studies on cell cycle arrest and apoptosis would follow. researchgate.netnih.gov

Given the known activities of other quinolines, potential targets for investigation could include protein kinases, DNA topoisomerases, tubulin, and ABC transporters like P-glycoprotein. nih.govresearchgate.netnih.gov

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6-Methoxy-2-methylquinolin-5-amine
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6-Methoxy-2-methylquinolin-5-amine

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